
8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK1016790A and is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.
Aplicaciones Científicas De Investigación
Synthesis and Bio-Evaluation
A study conducted by Shah et al. (2016) involved the synthesis of novel derivatives related to 8-methoxy-2-oxo-2H-chromen-3-yl, which were evaluated for antimicrobial, antifungal, and antimalarial activities. This research demonstrates the compound's potential in developing treatments for various infections and diseases (Shah, Patel, Rajani, & Karia, 2016).
Synthesis and Characterization
Han et al. (2014) reported on the synthesis and characterization of derivatives of 7-methoxy-4-aryl-4H-chromene-3-carbonitrile. This study is significant for understanding the structural and chemical properties of compounds closely related to 8-methoxy-2H-chromen-2-one (Han, Du, Chen, & Zhao, 2014).
Antimicrobial Activity and Docking Studies
Research by Okasha et al. (2022) on the compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which shares a core structure with 8-methoxy-2H-chromen-2-one, revealed significant antimicrobial activities and provided insights into molecular docking studies. This research adds to the understanding of the biological activities of such compounds (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
FT-IR, Structural, and NLO Analysis
Halim and Ibrahim (2021) conducted a study on the novel compound 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazole[5,4-e]pyridine-2,10(3H)-dione, which is structurally similar to 8-methoxy-2H-chromen-2-one. Their research included FT-IR spectroscopy, vibrational spectral analysis, and an analysis of nonlinear optical properties, contributing to the understanding of the compound's physical and chemical characteristics (Halim & Ibrahim, 2021).
Antibacterial and Antioxidant Activities
Al-ayed (2011) studied the synthesis and evaluation of new derivatives of 4-hydroxy-2H-chromen-2-one for their antibacterial and antioxidant activities. This research is relevant for exploring the therapeutic potential of compounds related to 8-methoxy-2H-chromen-2-one (Al-ayed, 2011).
Propiedades
IUPAC Name |
8-methoxy-3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-16-5-2-4-13-12-15(20(25)28-18(13)16)19(24)23-10-7-14(8-11-23)27-17-6-3-9-21-22-17/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNORAROWFWXKFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

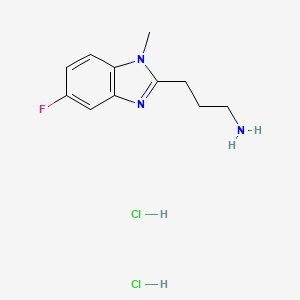
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
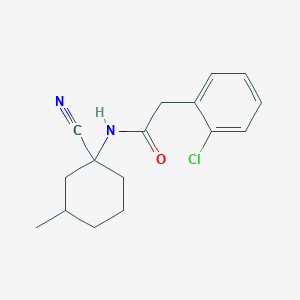
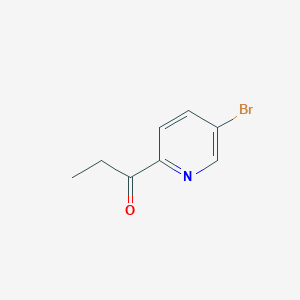
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)

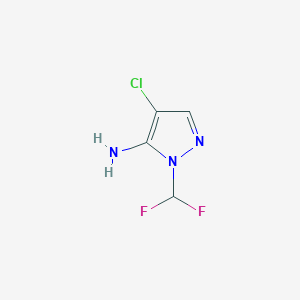
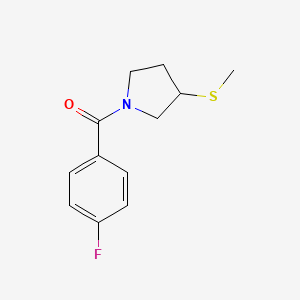

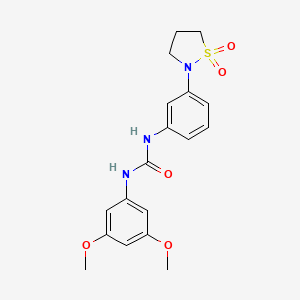
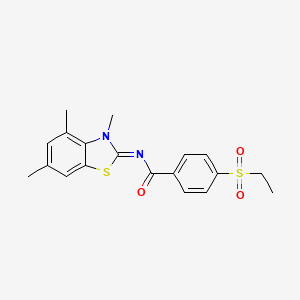
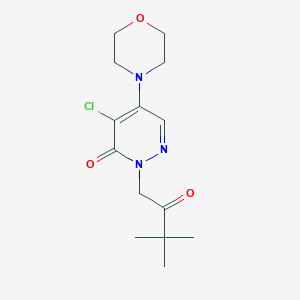
![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)